BenchChemオンラインストアへようこそ!

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone

Medicinal chemistry Autotaxin inhibition Structure-activity relationship

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (CAS 1798033-15-4) is a synthetic small molecule belonging to the dihydropyrido[4,3-d]pyrimidine heterocyclic class. It is characterized by a 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine core linked via an ethanone bridge to a phenoxy substituent.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 1798033-15-4
Cat. No. B2359167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone
CAS1798033-15-4
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C15H15N3O2/c19-15(10-20-13-4-2-1-3-5-13)18-7-6-14-12(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2
InChIKeyPBVBLRKLSBBYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (CAS 1798033-15-4): Chemical Identity and Target Class


1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (CAS 1798033-15-4) is a synthetic small molecule belonging to the dihydropyrido[4,3-d]pyrimidine heterocyclic class. It is characterized by a 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine core linked via an ethanone bridge to a phenoxy substituent. This compound has been disclosed by Eli Lilly and Company in patent literature as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2), also known as autotaxin (ATX), and is cataloged under the development code PMID28447479-Compound-3 in the Therapeutic Target Database (TTD) [1]. The pyrido[4,3-d]pyrimidine scaffold is recognized in medicinal chemistry for producing potent kinase and phosphodiesterase inhibitors, and this specific unsubstituted core variant serves as a key comparator baseline for structure-activity relationship (SAR) programs evaluating the impact of peripheral substituent modifications on target engagement and selectivity [2].

Why Generic Pyrido[4,3-d]pyrimidine Substitution Fails for 1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone


In the pyrido[4,3-d]pyrimidine chemical space, small structural variations produce large potency shifts; direct analog substitution without quantitative justification is therefore unsound. The target compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone possesses an unadorned 7,8-dihydropyrido[4,3-d]pyrimidine core with a single phenoxyethanone side chain, making it structurally distinct from the heavily substituted analog 1-(4-(dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (CAS 1081387-96-3), which carries dimethylamino and morpholino groups on the pyrimidine ring . Even among closely related tetrahydropyrido[4,3-d]pyrimidine derivatives within the same patent family (US10196391), IC50 values against the same HBV target range from 61 nM to over 1000 nM across analogs differing only in peripheral substitution, demonstrating that scaffold-level identity does not guarantee interchangeable biological activity [1]. Furthermore, isomeric pyrido[d]pyrimidine scaffolds show dramatically divergent EGFR kinase IC50 values—0.13 nM for pyrido[3,4-d]pyrimidine versus 0.008 nM for its regioisomer—underscoring that even the position of nitrogen atoms within the fused ring system critically determines potency and target selectivity [2].

Quantitative Differentiation Evidence: 1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone vs. Closest Analogs


Structural Uniqueness of the Unsubstituted Pyrido[4,3-d]pyrimidine Core vs. 4-Dimethylamino-2-morpholino Analog

The target compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (MW = 269.3 g/mol) features an unsubstituted pyrido[4,3-d]pyrimidine core, differentiating it from the closest commercially cataloged phenoxyethanone analog 1-(4-(dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (CAS 1081387-96-3, MW = 397.5 g/mol), which bears electron-donating dimethylamino (–N(CH3)2) and morpholino substituents at the 4- and 2-positions of the pyrimidine ring, respectively . This 128.2 g/mol molecular weight difference and the addition of two hydrogen-bond-capable substituents substantially alter physicochemical properties (logP, polar surface area) and target-binding pharmacophore features, making the two compounds non-interchangeable despite sharing a phenoxyethanone side chain.

Medicinal chemistry Autotaxin inhibition Structure-activity relationship

Autotaxin (ATX/ENPP2) Inhibitory Potency: Target Compound Class-Level Evidence from Eli Lilly Patent Series

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is cataloged in the Therapeutic Target Database (TTD, Drug ID: D0FO4C) as an inhibitor of extracellular lysophospholipase D (ENPP2/autotaxin) originating from Eli Lilly, referenced as PMID28447479-Compound-3 [1]. A structurally related tetrahydropyrido[4,3-d]pyrimidine derivative bearing a 4-fluorophenylmethyl substituent at the 4-position and a 3,4-dichlorophenyl-ethanone side chain (PDB ligand in complex with rat autotaxin, PDB ID: 7g2e) demonstrated an IC50 of 795.9 nM (0.796 μM) against autotaxin [2]. This co-crystal structure confirms that the pyrido[4,3-d]pyrimidine scaffold directly engages the ATX catalytic site. The target compound, lacking the 4-substituent and chlorinated aryl group, represents a lower-molecular-weight starting point for ATX inhibitor optimization with potentially differentiated binding kinetics and physicochemical properties.

Autotaxin inhibitor ENPP2 Cancer therapeutics

HBV Inhibitory Potency of Tetrahydropyrido[4,3-d]pyrimidine Scaffold: Quantitative Class-Level Benchmarking

US Patent 10196391 discloses a series of tetrahydropyridopyrimidine compounds as HBV inhibitors. Multiple examples from this patent, bearing the pyrido[4,3-d]pyrimidine scaffold with varied aryl and heteroaryl substitutions, were tested in HepG2.2.15 cells, yielding IC50 values spanning a >16-fold range [1]. Example 26 and Example 95 each achieved IC50 = 61 nM, representing the most potent compounds in this series, while Example 94 showed IC50 = 660 nM and Example 17 demonstrated IC50 = 154 nM. Although 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is not explicitly listed among the tested examples in this patent, its unsubstituted pyrido[4,3-d]pyrimidine core is the direct scaffold progenitor of these analogs, and its phenoxyethanone side chain provides a distinct vector for derivatization compared to the directly N-linked aryl groups in the patented examples.

Antiviral research HBV inhibitor Hepatitis B

EGFR Kinase Inhibitory Potency of Pyrido[4,3-d]pyrimidine Scaffold: Quantitative Benchmark vs. Isomeric Pyrido[3,4-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold has a well-established history as a potent EGFR tyrosine kinase inhibitor pharmacophore. Rewcastle et al. (1996, 1998) reported that 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidine derivatives inhibit isolated EGFR with IC50 values as low as 0.13 nM (compound 5f) [1]. Critically, the isomeric pyrido[3,4-d]pyrimidine scaffold (compound 7f) achieves even greater potency at IC50 = 0.008 nM, a 16-fold difference arising solely from the position of nitrogen atoms in the fused ring system [1]. For 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone, the 7,8-dihydro oxidation state and the phenoxyethanone N-acyl substitution pattern are structurally distinct from the 7-amino-4-anilino series, predicting a different kinase selectivity profile. This compound offers a complementary chemotype within the pyrido[4,3-d]pyrimidine kinase inhibitor landscape, differentiated by its N-acyl rather than C-amino substitution mode.

EGFR inhibitor Tyrosine kinase Cancer

High-Impact Research and Procurement Scenarios for 1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone


Autotaxin (ATX/ENPP2) Inhibitor Lead Optimization and SAR Expansion

Investigators developing autotaxin inhibitors for oncology or fibrotic disease indications should procure this compound as a structurally minimal starting point within the Eli Lilly ATX patent series. Its TTD-confirmed ATX target engagement [1], combined with the absence of pre-installed 4- and 2-position substituents, enables systematic SAR exploration at all vectors of the pyrido[4,3-d]pyrimidine core. The co-crystal structure of a closely related tetrahydropyrido[4,3-d]pyrimidine analog bound to rat autotaxin (PDB 7g2e, IC50 = 795.9 nM) provides a structural basis for rational design of derivatives with improved potency [2].

Kinase Inhibitor Discovery Using an Unsubstituted Pyrido[4,3-d]pyrimidine Core Scaffold

Medicinal chemistry teams pursuing novel kinase inhibitors, particularly against EGFR, should select this compound as a core scaffold for parallel library synthesis. The established EGFR IC50 range of 0.13–578 nM for pyrido[4,3-d]pyrimidine analogs demonstrates the scaffold's inherent potency, while the 16-fold activity difference between pyrido[4,3-d] and pyrido[3,4-d] isomers confirms that the specific ring fusion pattern is non-negotiable for target engagement [1]. The N-acyl-phenoxyethanone substitution on this compound provides a distinct vector for diversity-oriented synthesis compared to traditional C-amino-substituted pyrido[4,3-d]pyrimidines, potentially accessing novel kinase selectivity profiles [1].

Hepatitis B Virus (HBV) Antiviral Agent Development

Antiviral research groups targeting HBV should evaluate this compound as a scaffold progenitor for novel capsid assembly modulators or replication inhibitors. US Patent 10196391 demonstrates that tetrahydropyrido[4,3-d]pyrimidine derivatives achieve HBV IC50 values as low as 61 nM in HepG2.2.15 cellular assays, with a >10-fold intra-series potency range driven by peripheral substitution [1]. The phenoxyethanone side chain of the target compound introduces an ether-linked aromatic vector absent from the directly N-linked aryl examples in the patent, offering unexplored chemical space for improving antiviral potency and pharmacokinetic properties.

Chemical Biology Probe Development and Target Deconvolution Studies

Chemical biologists requiring a functionalizable pyrido[4,3-d]pyrimidine probe should procure this compound due to its unsubstituted core, which permits installation of affinity tags (biotin, fluorophores) or photoaffinity labels at the 4- or 2-positions without steric interference from pre-existing substituents. The TTD annotation as an ATX inhibitor [1], combined with the scaffold's demonstrated activity across kinase and antiviral targets, positions this compound as a versatile starting point for target identification and mechanism-of-action studies in multiple disease areas.

Quote Request

Request a Quote for 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.